molecular formula C14H18O5 B13954457 Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- CAS No. 52117-68-7

Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-

Cat. No.: B13954457
CAS No.: 52117-68-7
M. Wt: 266.29 g/mol
InChI Key: KFOIMSHTUISCLO-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-: is a complex organic compound with a unique structure that includes a benzofuran ring substituted with hydroxy, methoxy, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Substituents: The hydroxy, methoxy, and ethanone groups are introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents.

    Final Assembly: The final step involves the coupling of the substituted benzofuran with an ethanone derivative under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted benzofuran derivatives

Scientific Research Applications

Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but lacks the benzofuran ring, making it less complex.

    Paeonol: Another related compound with similar functional groups but different overall structure.

Uniqueness

Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52117-68-7

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydro-1-benzofuran-7-yl]ethanone

InChI

InChI=1S/C14H18O5/c1-7(15)12-9(16)6-10(18-4)8-5-11(14(2,3)17)19-13(8)12/h6,11,16-17H,5H2,1-4H3

InChI Key

KFOIMSHTUISCLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1O)OC)CC(O2)C(C)(C)O

Origin of Product

United States

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